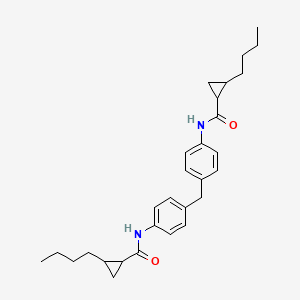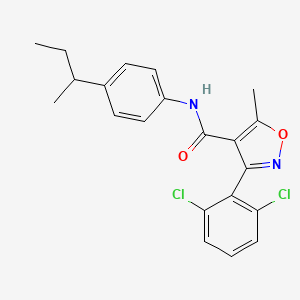![molecular formula C16H24N4O2S3 B5151654 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is a chemical compound with the molecular formula CHNOS . It has an average mass of 530.689 Da and a monoisotopic mass of 529.978149 Da .
Synthesis Analysis
The synthesis of compounds similar to “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” has been reported in the literature. For instance, hetero-crown ethers containing 1,3,4-thiadiazole-2,5-dithiol were synthesized by a nucleophilic substitution (S N 2) reaction of the appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions .Molecular Structure Analysis
The molecular structure of “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is complex, with multiple functional groups. The compound contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Scientific Research Applications
Antibacterial Activity
1,3,4-Thiadiazole molecules, which include “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)”, have been studied for their antibacterial activity . These molecules were found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . This makes them potential candidates for the development of new antibacterial drugs .
Antimicrobial Agents
New 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . These compounds were tested against E. coli , B. mycoides , and C. albicans , with some showing significant antimicrobial activity .
DNA Binding
1,3,4-Thiadiazole molecules have also been investigated for their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology .
Inhibitory Activity Against SHP1
2-Phenyl-1,3,4-thiadiazole derivatives, which are similar to “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)”, have been studied for their inhibitory activities against SHP1 . This suggests potential applications in the field of medicinal chemistry and drug discovery .
Photophysical Properties
The photophysical properties of 2-phenyl-1,3,4-thiadiazole derivatives have been thoroughly studied from both theoretical simulation and experimental application aspects . This suggests potential applications in the field of material science and optoelectronics .
Industrial Applications
1,3,4-Thiadiazole derivatives have been used in various industrial applications such as pharmaceuticals, propellants, explosives, and pyrotechnics . This suggests that “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” could also have potential industrial applications .
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole core have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
Compounds with a similar thiadiazole core have been shown to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the thiadiazole group .
Biochemical Pathways
Similar thiadiazole-based compounds have been used as potential visible-light organophotocatalysts .
Result of Action
Similar thiadiazole-based compounds have been shown to exhibit aggregated-induced emission (aie) properties .
Action Environment
Similar thiadiazole-based compounds have been shown to be stable under various conditions .
properties
IUPAC Name |
N-cyclopentyl-2-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S3/c21-13(17-11-5-1-2-6-11)9-23-15-19-20-16(25-15)24-10-14(22)18-12-7-3-4-8-12/h11-12H,1-10H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSRQAOZYRNVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis(N-cyclopentylacetamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)

![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)
![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)